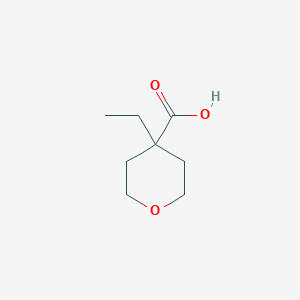

4-Ethyloxane-4-carboxylic acid

Vue d'ensemble

Description

“4-Ethyloxane-4-carboxylic acid” is a chemical compound with the CAS Number: 1158759-88-6 . It has a molecular weight of 158.2 and its IUPAC name is 4-ethyltetrahydro-2H-pyran-4-carboxylic acid . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “4-Ethyloxane-4-carboxylic acid” is 1S/C8H14O3/c1-2-8(7(9)10)3-5-11-6-4-8/h2-6H2,1H3,(H,9,10) . This indicates the molecular structure of the compound.

Physical And Chemical Properties Analysis

“4-Ethyloxane-4-carboxylic acid” is a powder that is stored at room temperature .

Applications De Recherche Scientifique

Organic Synthesis

4-Ethyloxane-4-carboxylic acid: plays a pivotal role in organic synthesis due to its carboxylic acid group, which is highly reactive and can participate in various organic reactions. It’s used in the synthesis of small molecules, which are the building blocks for more complex compounds. The acid can act as a precursor for the formation of esters, amides, and anhydrides, which are essential in creating pharmaceuticals, agrochemicals, and perfumes .

Nanotechnology

In the realm of nanotechnology, 4-Ethyloxane-4-carboxylic acid is utilized for the surface modification of nanoparticles. The carboxylic acid group can bind to the surface of metallic nanoparticles or carbon nanostructures like carbon nanotubes and graphene. This modification enhances the dispersion and incorporation of these nanoparticles into various matrices, which is crucial for developing advanced materials with specific properties .

Polymer Chemistry

The carboxylic acid group of 4-Ethyloxane-4-carboxylic acid is also significant in polymer chemistry. It can serve as a monomer that polymerizes to form polyesters, which are used in fabrics, plastics, and biodegradable materials. Additionally, it can act as an additive to improve the properties of existing polymers or as a catalyst to speed up polymerization reactions .

Medicinal Chemistry

In medicinal chemistry, 4-Ethyloxane-4-carboxylic acid is involved in drug design and synthesis. Its structure can be incorporated into drug molecules to improve their interaction with biological targets. It can also enhance the solubility and stability of drugs, making them more effective in therapeutic applications .

Green Chemistry

4-Ethyloxane-4-carboxylic acid: contributes to green chemistry by providing a more environmentally friendly approach to chemical synthesis. It can be used as a starting material in reactions that produce less waste, use fewer hazardous reagents, and require milder reaction conditions. This aligns with the principles of green chemistry, which aim to reduce the environmental impact of chemical processes .

Analytical Chemistry

In analytical chemistry, 4-Ethyloxane-4-carboxylic acid is used in the development of new methods for detecting carboxylic acids in various samples. Its unique structure allows for the creation of specific assays and sensors that can accurately measure the presence of carboxylic acids in medicines, cosmetics, and food additives .

Food Industry

Although not a direct application, the structural analogs of 4-Ethyloxane-4-carboxylic acid are used in the food industry. Carboxylic acids like citric acid and lactic acid, which share functional similarities, are produced by fermentation and applied as preservatives, flavor enhancers, and acidity regulators .

Environmental Science

In environmental science, 4-Ethyloxane-4-carboxylic acid can be employed in the remediation of polluted sites. Its ability to chelate metals makes it useful in the treatment of heavy metal contamination. It can also be part of biodegradation processes, aiding in the breakdown of harmful substances into less toxic forms .

Safety and Hazards

The safety information for “4-Ethyloxane-4-carboxylic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mécanisme D'action

Target of Action

As a carboxylic acid derivative, it may interact with various biological molecules in the body .

Mode of Action

Carboxylic acids typically undergo reactions such as nucleophilic acyl substitution . They can react with nucleophiles to form various derivatives, including esters, amides, and anhydrides .

Biochemical Pathways

Carboxylic acids and their derivatives play crucial roles in various biochemical pathways, including metabolism . They can participate in reactions leading to the synthesis or breakdown of various biomolecules .

Pharmacokinetics

The pharmacokinetic properties of carboxylic acids and their derivatives can be influenced by factors such as their size, polarity, and the presence of functional groups .

Result of Action

Carboxylic acids and their derivatives can participate in various chemical reactions, leading to the formation or breakdown of different biomolecules .

Action Environment

The action, efficacy, and stability of 4-Ethyloxane-4-carboxylic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and temperature .

Propriétés

IUPAC Name |

4-ethyloxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-8(7(9)10)3-5-11-6-4-8/h2-6H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLCAVUAOBMQZRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCOCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyloxane-4-carboxylic acid | |

CAS RN |

1158759-88-6 | |

| Record name | 4-ethyloxane-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1529188.png)

![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate](/img/structure/B1529194.png)